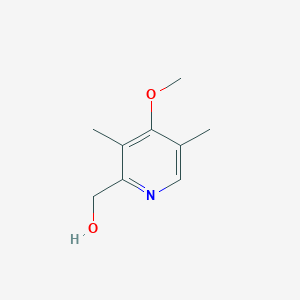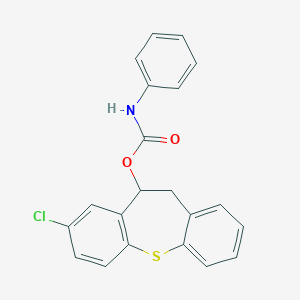
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is a chemical compound that belongs to the class of tricyclic antidepressants. It has been widely used in scientific research due to its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is not fully understood. However, it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI) and to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate the symptoms of depression and other neurological disorders.
Effets Biochimiques Et Physiologiques
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain. This can lead to an improvement in mood, cognitive function, and pain management. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate in lab experiments is its well-established mechanism of action and safety profile. The compound has been extensively studied in vitro and in vivo, and its efficacy and safety have been demonstrated in numerous studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several future directions for research on 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate. One area of interest is the development of new analogs with improved efficacy and safety profiles. Another area of research is the investigation of the compound's potential therapeutic effects on other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for its efficacy and safety.
Méthodes De Synthèse
The synthesis of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate involves the reaction of 8-chlorodibenzo(b,f)thiepin-10-ol with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization or column chromatography. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties. The compound has been used in vitro and in vivo studies to elucidate its mechanism of action and to evaluate its efficacy and safety.
Propriétés
Numéro CAS |
69195-77-3 |
|---|---|
Nom du produit |
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate |
Formule moléculaire |
C21H16ClNO2S |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-phenylcarbamate |
InChI |
InChI=1S/C21H16ClNO2S/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)25-21(24)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H,23,24) |
Clé InChI |
FRUZYZZJDYXFNN-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



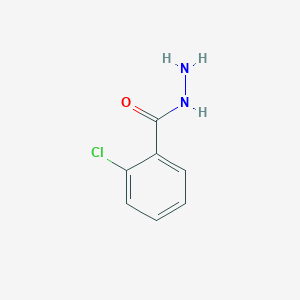
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
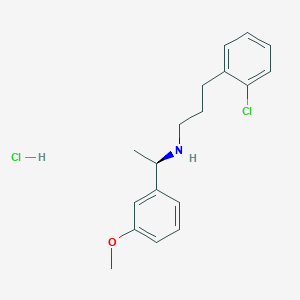
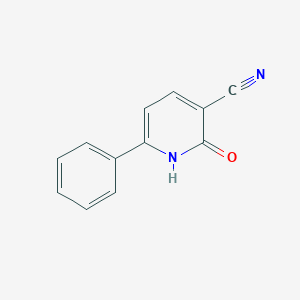
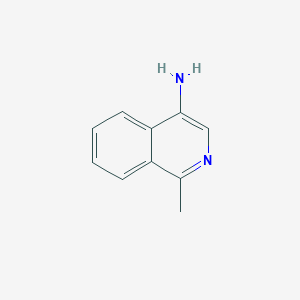
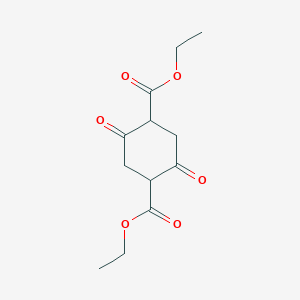
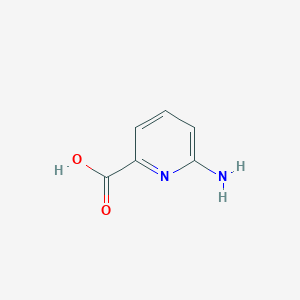
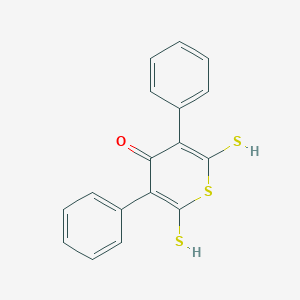
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
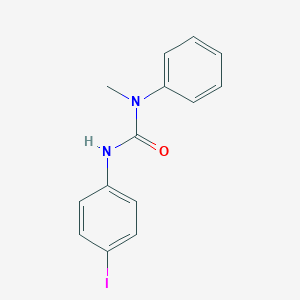
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

